6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide
CAS No.: 1525417-86-0
Cat. No.: VC11590794
Molecular Formula: C10H11FN2O2
Molecular Weight: 210.20 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1525417-86-0 |
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Molecular Formula | C10H11FN2O2 |
Molecular Weight | 210.20 g/mol |
IUPAC Name | 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C10H11FN2O2/c11-9-2-1-7(5-12-9)10(14)13-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,13,14) |
Standard InChI Key | VWPBGYNJYRSEOR-UHFFFAOYSA-N |
Canonical SMILES | C1COCC1NC(=O)C2=CN=C(C=C2)F |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
6-Fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide consists of a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with a fluorine atom. The carboxamide nitrogen is further bonded to an oxolan-3-yl group, introducing a tetrahydrofuran ring into the structure. Key features include:
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Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position.
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Fluorine substituent: Electron-withdrawing group at the 6-position, influencing electronic distribution and potential reactivity.
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Oxolane moiety: A five-membered oxygen-containing ring, enhancing solubility and steric complexity.
The canonical SMILES representation \text{C1COCC1NC(=O)C2=CN=C(C=C2)F codifies these structural relationships.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:
Property | Value |
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Molecular Formula | |
Molecular Weight | 210.20 g/mol |
IUPAC Name | 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide |
Purity | ≥95% (HPLC) |
Solubility | Not fully characterized |
The compound’s density, boiling point, and melting point remain unquantified in available literature.
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide involves multi-step organic reactions, typically proceeding through:
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Pyridine ring formation: Likely via condensation reactions or cross-coupling methodologies.
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Fluorine introduction: Electrophilic fluorination or halogen exchange reactions at the 6-position.
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Carboxamide coupling: Reaction of pyridine-3-carboxylic acid derivatives with oxolan-3-amine under activating conditions (e.g., EDCl/HOBt).
Optimal yields depend on precise control of reaction parameters:
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Temperature: Moderate heating (50–80°C) to balance reaction rate and side-product formation.
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Solvent selection: Polar aprotic solvents like DMF or DMSO facilitate carboxamide bond formation.
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Catalysts: Palladium catalysts may assist in cross-coupling steps, though specifics remain undisclosed in public records.
Purification and Characterization
Post-synthesis purification employs column chromatography or recrystallization, achieving ≥95% purity. Analytical confirmation via , , and high-resolution mass spectrometry (HRMS) ensures structural fidelity.
Mechanistic and Pharmacological Insights
Hypothetical Biological Targets
While direct studies on 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide are sparse, its structural analogs suggest potential interactions with:
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DNA gyrase: Pyridine-3-carboxamide derivatives inhibit the ATPase subunit of bacterial DNA gyrase (GyrB), disrupting DNA replication .
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Enzymatic ATP-binding pockets: The carboxamide group may hydrogen-bond with conserved residues in kinase or protease active sites.
Future Research Directions
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Biological screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
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Structure-activity relationship (SAR) studies: Modify the oxolane substituent or fluorine position to optimize potency.
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Crystallographic studies: Resolve ligand-target complexes to guide rational design.
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